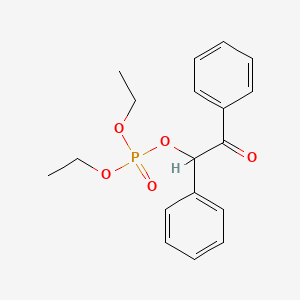
Diethyl 2-oxo-1,2-diphenylethyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-oxo-1,2-diphenylethyl phosphate is an organophosphorus compound with the molecular formula C18H21O4P It is known for its unique structure, which includes a phosphate group attached to a 2-oxo-1,2-diphenylethyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-oxo-1,2-diphenylethyl phosphate can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with a haloacetone. For instance, the reaction between diethyl phosphite and iodoacetone can yield the desired product . Another method includes the acylation of methylphosphonates, followed by the transformation of the organolithium reagent into an organocuprate reagent, which then reacts with acetyl chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Michaelis-Arbuzov reaction due to its efficiency and relatively high yield. The reaction conditions are optimized to ensure the purity and consistency of the product, which is crucial for its applications in various industries.
化学反应分析
Types of Reactions
Diethyl 2-oxo-1,2-diphenylethyl phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include phosphonic acids, hydroxyl derivatives, and various substituted phosphates, depending on the reagents and conditions used.
科学研究应用
Diethyl 2-oxo-1,2-diphenylethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of phosphorylated heterocycles and other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals due to its stability and reactivity.
作用机制
The mechanism of action of diethyl 2-oxo-1,2-diphenylethyl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In cancer cells, it induces apoptosis by disrupting cellular pathways and causing cell cycle arrest .
相似化合物的比较
Similar Compounds
- Diethyl (2-oxo-1-phenylethyl)phosphonate
- Diethyl (2-oxobutyl)phosphonate
- Diethyl (2-oxo-2-phenylethyl)phosphonate
Uniqueness
Diethyl 2-oxo-1,2-diphenylethyl phosphate is unique due to its specific structure, which includes two phenyl groups attached to the oxoethyl moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
3491-28-9 |
|---|---|
分子式 |
C18H21O5P |
分子量 |
348.3 g/mol |
IUPAC 名称 |
diethyl (2-oxo-1,2-diphenylethyl) phosphate |
InChI |
InChI=1S/C18H21O5P/c1-3-21-24(20,22-4-2)23-18(16-13-9-6-10-14-16)17(19)15-11-7-5-8-12-15/h5-14,18H,3-4H2,1-2H3 |
InChI 键 |
YUCFJCWBSCZVHL-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(OCC)OC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14148444.png)
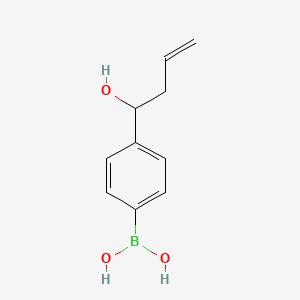
![4-[4-(1,3-Benzodioxol-5-ylmethylideneamino)phenyl]sulfonylaniline](/img/structure/B14148455.png)
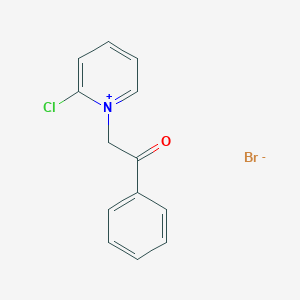
![1-[1-(4-tert-Butylphenyl)ethyl]-1,2,3,4-tetrahydronaphthalene](/img/structure/B14148457.png)
![2-Amino-2-[4-(pentyloxy)phenyl]ethanol](/img/structure/B14148470.png)

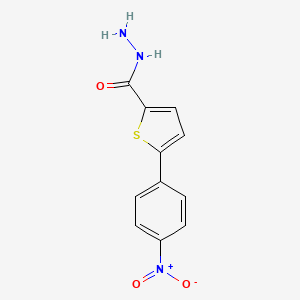
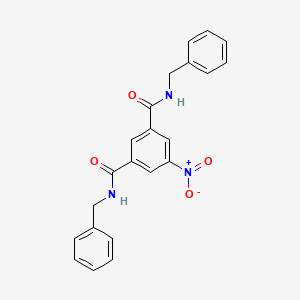
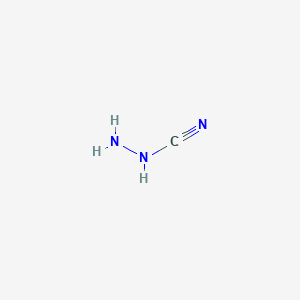
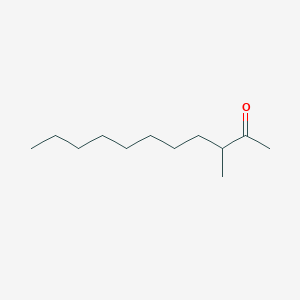
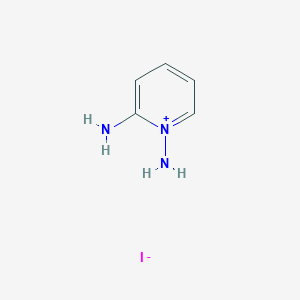
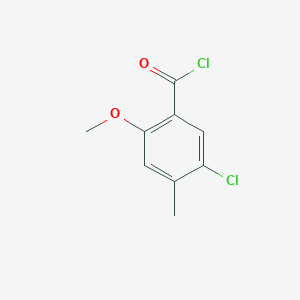
![1-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide](/img/structure/B14148518.png)
